(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one
Description
The compound (E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one features a benzimidazole core linked via a propenone chain to a substituted phenyl group containing a methoxy and piperidinylsulfonyl moiety. This analysis compares its structure, physicochemical properties, and inferred bioactivity with analogous compounds from recent literature.
Propriétés
IUPAC Name |
(E)-1-(benzimidazol-1-yl)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-29-20-11-9-17(15-21(20)30(27,28)24-13-5-2-6-14-24)10-12-22(26)25-16-23-18-7-3-4-8-19(18)25/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVARDGDFZAIKSY-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2C=NC3=CC=CC=C32)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2C=NC3=CC=CC=C32)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by various studies and data.
Chemical Structure
The structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines, including colon and breast cancer cells.
Case Studies
- Colon Cancer Cell Lines : The compound demonstrated selective cytotoxicity against colon cancer cells with an IC50 value of approximately 12 nM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism involves the inhibition of specific oncogenic pathways, particularly those associated with the mutation of the APC gene in colorectal cancer. The compound selectively targets cells expressing truncated forms of the APC protein, sparing normal cells .
Antibacterial Activity
The antibacterial properties of the compound were evaluated against several strains, including Staphylococcus aureus and Escherichia coli.
Findings
- Disc Diffusion Method : In a study utilizing agar disc diffusion, the compound showed notable inhibition against E. coli and P. mirabilis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1 mM depending on the bacterial strain .
- Mechanism : The antibacterial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Activity
Benzimidazole derivatives have also been studied for their anti-inflammatory effects.
Research Insights
A study reported that the compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, demonstrating potential as an anti-inflammatory agent. The results suggested a reduction in TNF-alpha and IL-6 levels in treated macrophages .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Key observations include:
- Substituents on the phenyl ring significantly influence potency; methoxy and piperidinyl groups enhance activity.
- The presence of electron-donating groups increases interaction with target proteins, enhancing anticancer efficacy.
Data Summary
| Activity Type | Cell Line/Bacteria | IC50/MIC | Mechanism |
|---|---|---|---|
| Anticancer | Colon Cancer | 12 nM | APC mutation targeting |
| Antibacterial | E. coli | 0.5 - 1 mM | Cell wall synthesis disruption |
| Anti-inflammatory | Macrophages | N/A | Cytokine inhibition |
Comparaison Avec Des Composés Similaires
Structural Comparison with Analogous Compounds
Key Structural Features of the Target Compound:
- Benzimidazole moiety : Enhances aromatic stacking interactions and lipophilicity.
- Propenone linker: Provides rigidity and planar geometry, influencing binding orientation.
- 4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl group : Combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) substituents, modulating electronic properties and solubility.
Comparative Analysis of Analogues:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
Benzimidazole vs. Imidazole:
Sulfonyl Group Variations:
- Piperidinylsulfonyl (target compound): Introduces a bulky, electron-withdrawing group that may hinder solubility but improve selectivity for hydrophobic binding pockets.
Heterocyclic Linkers:
- Propenone vs. Pyridazine/Piperazine (): The propenone linker in the target compound imposes rigidity, whereas pyridazine-piperazine systems () allow conformational flexibility, which may influence binding kinetics .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 1H-benzo[d]imidazole with a sulfonated 4-methoxy-3-piperidinylphenyl precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Formation of the α,β-unsaturated ketone via Claisen-Schmidt condensation using a prochiral aldehyde and catalytic acetic acid .
- Optimization : Reaction temperature (70–90°C) and solvent polarity (DMF vs. THF) significantly affect yield. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR : and NMR confirm regiochemistry of the benzoimidazole and piperidinylsulfonyl groups. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonyl-attached methoxy (δ 3.8–4.0 ppm) .
- X-ray crystallography : Resolves stereochemistry of the (E)-configured double bond (C=C bond length ~1.34 Å) and π-π stacking interactions in the crystal lattice .
Q. What initial biological screening assays are suitable for evaluating its pharmacological potential?
- In vitro kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinases like PI3K or EGFR .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods predict nonlinear optical (NLO) properties, and what experimental validations are required?
- DFT simulations : At the B3LYP/6-31++G(d,p) level, compute HOMO-LUMO gaps (e.g., 4.2–5.0 eV) to assess electronic stability and hyperpolarizability (β ~1.5 ×10⁻³⁰ esu) for NLO potential .
- Validation : Compare with experimental hyper-Rayleigh scattering (HRS) or Z-scan techniques to confirm predicted NLO activity .
Q. What strategies address contradictions in biological activity data across different assay systems?
- Assay variability : Control for solvent effects (e.g., DMSO concentration ≤0.1%) and cell-line-specific metabolic profiles .
- Data normalization : Use reference standards (e.g., doxorubicin for cytotoxicity) and statistical tools (e.g., ANOVA with Tukey’s post hoc test) to resolve discrepancies .
Q. How can the sulfonyl-piperidine moiety be modified to enhance target selectivity?
- Structure-activity relationship (SAR) : Replace piperidine with morpholine or azetidine to alter steric bulk and hydrogen-bonding capacity .
- Docking studies : Use AutoDock Vina to simulate binding poses in target proteins (e.g., histamine H₁/H₄ receptors) and identify favorable substitutions .
Q. What are the limitations of using HOMO-LUMO gaps as stability indicators in physiological environments?
- Context dependency : While FMO analysis predicts kinetic stability, hydrolytic or oxidative degradation pathways (e.g., sulfonyl group hydrolysis at pH < 5) require empirical stability testing (e.g., HPLC monitoring under simulated gastric fluid) .
Methodological Considerations
Q. How to design experiments mitigating organic degradation during prolonged data collection?
- Sample stabilization : Store solutions at 4°C with antioxidants (e.g., BHT) and avoid light exposure using amber vials .
- Real-time monitoring : Employ inline UV-Vis spectroscopy to track degradation kinetics .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
